molecular formula C11H14O B3374633 4-(3-Methylphenyl)butan-2-one CAS No. 102611-24-5

4-(3-Methylphenyl)butan-2-one

Cat. No.: B3374633
CAS No.: 102611-24-5
M. Wt: 162.23 g/mol
InChI Key: NDGLNWWTEVSGGB-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)butan-2-one, also known as 3-methyl-4-phenylbutan-2-one, is an organic compound belonging to the class of aromatic ketones. It features a phenyl group attached to the second carbon of a butanone molecule, with a methyl group at the third position of the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation reaction, where benzene reacts with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the benzene ring to form this compound.

  • Cross-Coupling Reactions: Another method involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 3-methylphenylboronic acid is coupled with an appropriate halide in the presence of a palladium catalyst.

Industrial Production Methods: In industrial settings, large-scale production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or alcohols. For example, oxidation with chromic acid (H₂CrO₄) can convert the ketone to 4-(3-methylphenyl)butanoic acid.

  • Reduction: Reduction reactions can convert the ketone to the corresponding secondary alcohol, 4-(3-methylphenyl)butan-2-ol, using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenyl ring can be further functionalized by substituting hydrogen atoms with other groups.

Common Reagents and Conditions:

  • Oxidation: Chromic acid (H₂CrO₄), Jones reagent (CrO₃ in dilute sulfuric acid)

  • Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (H₂, Pd/C)

  • Substitution: Lewis acids (e.g., AlCl₃), strong electrophiles (e.g., nitrosonium ion, NO⁺)

Major Products Formed:

  • Oxidation: 4-(3-methylphenyl)butanoic acid

  • Reduction: 4-(3-methylphenyl)butan-2-ol

  • Substitution: Various substituted phenyl derivatives depending on the electrophile used

Scientific Research Applications

4-(3-Methylphenyl)butan-2-one has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research has explored its use in drug development, particularly in the synthesis of pharmaceuticals with anti-inflammatory and analgesic effects.

  • Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-(3-methylphenyl)butan-2-one exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways to produce therapeutic effects. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Acetophenone: 1-phenylethanone

  • Benzophenone: Diphenylmethanone

  • p-Methylacetophenone: 1-(4-methylphenyl)ethanone

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Properties

IUPAC Name

4-(3-methylphenyl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9-4-3-5-11(8-9)7-6-10(2)12/h3-5,8H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGLNWWTEVSGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401307421
Record name 4-(3-Methylphenyl)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102611-24-5
Record name 4-(3-Methylphenyl)-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102611-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Methylphenyl)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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